
4-Amino-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide is a complex organic compound with the molecular formula C14H14N2O4S This compound is known for its unique chemical structure, which includes both sulfonohydrazide and benzylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted sulfonohydrazides.
Applications De Recherche Scientifique
4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its antimicrobial properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide involves its interaction with microbial cell walls, leading to disruption of cell membrane integrity and inhibition of essential enzymatic processes. The compound targets specific molecular pathways, including those involved in cell wall synthesis and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-Hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide
- N’-(3-Hydroxy-4-methoxybenzylidene)benzenesulfonohydrazide
- N’-(4-Hydroxy-3-methoxybenzylidene)hexadecanohydrazide
Uniqueness
4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
5448-78-2 |
|---|---|
Formule moléculaire |
C14H15N3O4S |
Poids moléculaire |
321.35 g/mol |
Nom IUPAC |
4-amino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H15N3O4S/c1-21-14-8-10(2-7-13(14)18)9-16-17-22(19,20)12-5-3-11(15)4-6-12/h2-9,17-18H,15H2,1H3/b16-9+ |
Clé InChI |
MVSWEYUVMLRICA-CXUHLZMHSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)N)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



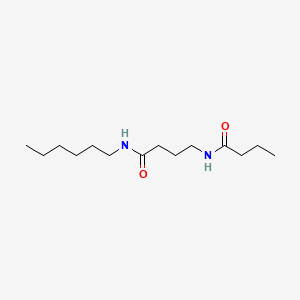


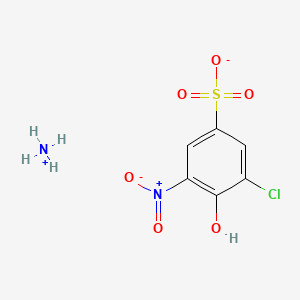
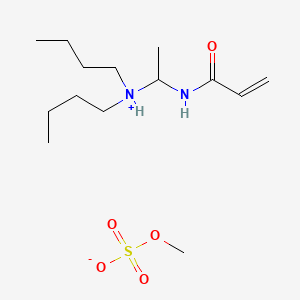
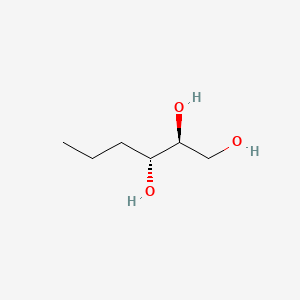


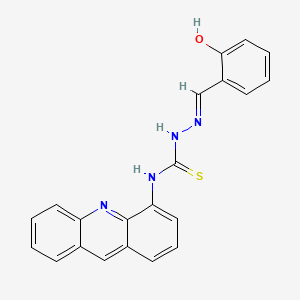


![Spiro[4.5]decane-1,4-dione](/img/structure/B12680722.png)

